molecular formula C24H35NOSi B1317488 (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine CAS No. 848821-60-3

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No. B1317488
CAS RN: 848821-60-3
M. Wt: 381.6 g/mol
InChI Key: JQCAWHIRAPRAPR-QHCPKHFHSA-N
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Description

“(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine” is a proline-based organocatalyst . It has been investigated for several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions .


Molecular Structure Analysis

The molecular formula of this compound is C24H35NOSi . The InChI code is 1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22 .


Chemical Reactions Analysis

This compound has been used as an organocatalyst for several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions . It’s also used for 3-component reactions, and Robinson annulation of α,β-unsaturated aldehydes .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 381.6 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The exact mass is 381.248791274 g/mol .

Scientific Research Applications

Enantioselective Synthesis

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine has been identified as an efficient bifunctional organocatalyst in the enantioselective Michael addition of malonate esters to nitroolefins. This process yields products with good to high efficacy and up to 56% enantiomeric excess, showcasing its potential in asymmetric synthesis (Lattanzi, 2006).

Catalytic Epoxidation

The compound has been used as a catalyst in the asymmetric epoxidation of α,β-enones, particularly with tert-butyl hydroperoxide. The stereo-electronic substitution on its aryl moiety significantly improves its efficiency and enantioselectivity, making it superior to previously reported catalysts. It can also be applied to more challenging aliphatic or enolizable enones, offering good control of asymmetric induction with enantiomeric excesses up to 94% (Lattanzi, 2006).

Nucleophilic Addition Reactions

This compound partakes in nucleophilic addition reactions, such as the successive reactions of pyridine and bis(trimethylsilyl)ketene acetals with methylchloroformate and iodine or peracids, leading to functionalized dihydropyridines and bicyclic nitrogen-containing lactones. These reactions showcase the compound's versatility in complex chemical transformations (Rudler et al., 2002).

Spectroscopic and Structural Studies

The compound has been involved in detailed spectroscopic and structural studies, providing insights into its electronic and bioactive characteristics. Such studies involve density functional theory (DFT), X-ray crystallography, and molecular electrostatic potential (MEP) mapping, demonstrating its biological activity potential and its interaction behavior at the molecular level (Akram et al., 2020).

Organocatalysis

Additionally, the compound is used in organocatalytic reactions, such as the direct enantioselective Michael addition of aldehydes to vinyl ketones. This process highlights the compound's role in the formation of optically active substituted keto aldehydes, contributing to the field of chiral synthesis (Melchiorre & Jørgensen, 2003).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 . It’s recommended to store this compound in a refrigerator .

properties

IUPAC Name

[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22/h11-16,23,25H,8-10H2,1-7H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCAWHIRAPRAPR-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587455
Record name (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848821-60-3
Record name (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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